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Abstract
This application note describes a detailed protocol for the identification and quantification of

protein targets of Brigatinib, a potent tyrosine kinase inhibitor, using a stable isotope-labeled

version, Brigatinib-13C6, in a chemical proteomics workflow. This method enables the precise

and sensitive elucidation of drug-protein interactions directly in a complex biological matrix,

such as cell lysates or tissue homogenates. The protocol outlines cell culture and lysis, affinity

purification of Brigatinib-binding proteins, and subsequent analysis by quantitative mass

spectrometry. This approach is invaluable for confirming known targets, discovering novel off-

target interactions, and understanding the polypharmacology of Brigatinib, thereby aiding in

drug development and personalized medicine.

Introduction
Brigatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of anaplastic

lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[1][2] It is also known to

inhibit other kinases such as Epidermal Growth Factor Receptor (EGFR) and ROS proto-

oncogene-1 (ROS1).[1][3] Understanding the complete target profile of a drug is crucial for

elucidating its mechanism of action, predicting potential side effects, and identifying

mechanisms of resistance.
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Chemical proteomics, coupled with quantitative mass spectrometry, has emerged as a powerful

tool for unbiased drug target identification.[4][5][6] This approach often utilizes an immobilized

version of the drug to capture its interacting proteins from a cell lysate.[6][7] The incorporation

of stable isotopes, such as Carbon-13 (¹³C), into the drug molecule allows for the differentiation

and relative quantification of specific binders from non-specific background proteins.[8][9][10]

This application note provides a comprehensive protocol for utilizing Brigatinib-13C6 in a

competitive binding experiment to identify its protein targets.

Principle of the Method
The experimental design is based on a competitive affinity purification-mass spectrometry (AP-

MS) approach. A cellular lysate is pre-incubated with either a vehicle control or an excess of

"light" (unlabeled) Brigatinib. Subsequently, Brigatinib-13C6, immobilized on a solid support

(e.g., sepharose beads), is added to the lysates. Proteins that specifically bind to Brigatinib will

be competed off the beads in the sample pre-incubated with the light compound. By comparing

the protein amounts captured by the Brigatinib-13C6 beads from both the vehicle-treated and

the light Brigatinib-treated lysates, specific interactors can be identified and quantified. Proteins

showing a significant decrease in abundance in the competed sample are considered high-

confidence targets.

Experimental Protocols
Cell Culture and Lysate Preparation

Cell Lines: Select appropriate cell lines based on the research question (e.g., ALK-positive

NSCLC cell line H3122, or other cancer cell lines to explore novel targets).

Culture Conditions: Culture cells to ~80-90% confluency in appropriate media supplemented

with fetal bovine serum and antibiotics. For quantitative experiments using Stable Isotope

Labeling by Amino Acids in Cell Culture (SILAC), cells can be grown in media containing

"heavy" or "light" amino acids (e.g., ¹³C₆-Arginine and ¹³C₆-Lysine) for at least five passages

to ensure complete incorporation.[11][12]

Cell Lysis:

Wash cells twice with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells on ice using a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM

NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant (clarified lysate) and determine the protein concentration using a

standard protein assay (e.g., BCA assay).

Affinity Purification using Immobilized Brigatinib-13C6
Immobilization of Brigatinib-13C6: Brigatinib-13C6, synthesized with a suitable linker arm,

is covalently coupled to a solid support matrix (e.g., NHS-activated Sepharose beads)

according to the manufacturer's instructions.

Competitive Binding Experiment:

For each condition (vehicle control and competition), take an equal amount of protein

lysate (e.g., 1-5 mg).

To the "competition" sample, add free, unlabeled Brigatinib to a final concentration of 10-

50 µM. To the "vehicle" sample, add the same volume of DMSO.

Incubate for 1 hour at 4°C with gentle rotation.

Add the Brigatinib-13C6-coupled beads to both lysates.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes).

Remove the supernatant and wash the beads three to five times with lysis buffer to

remove non-specific binders.
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Perform a final wash with a buffer with lower detergent concentration (e.g., 50 mM Tris-

HCl pH 7.4, 150 mM NaCl).

On-Bead Protein Digestion and Sample Preparation for
Mass Spectrometry

Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce

the proteins.

Cool to room temperature and add iodoacetamide to a final concentration of 20 mM.

Incubate in the dark for 30 minutes to alkylate the proteins.

Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.

Acidify the peptides with formic acid to a final concentration of 0.1%.

Desalt the peptides using a C18 StageTip or equivalent.

Dry the purified peptides in a vacuum concentrator and resuspend in a suitable solvent for

LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis and Data Processing
Liquid Chromatography: Use a nano-flow HPLC system with a C18 column to separate the

peptides with a gradient of increasing acetonitrile concentration.

Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer

(e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode.

Data Analysis:

Process the raw mass spectrometry data using a suitable software package (e.g.,

MaxQuant, Proteome Discoverer).
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Search the data against a human protein database (e.g., UniProt/Swiss-Prot).

Identify and quantify the proteins based on the detected peptides. For SILAC experiments,

the software will calculate the heavy/light ratios. For label-free quantification, the peptide

intensities will be compared between the vehicle and competed samples.

Filter the protein list to include only high-confidence identifications.

Calculate the fold-change in protein abundance between the vehicle and the competed

samples. Proteins with a significantly reduced abundance in the competed sample are

considered specific binders.

Data Presentation
The quantitative data should be presented in a clear and structured format to allow for easy

interpretation and comparison.

Table 1: Known Brigatinib Targets Identified

Protein Gene UniProt ID
Peptide
Count

Fold
Change
(Vehicle/Co
mpeted)

p-value

Anaplastic

lymphoma

kinase

ALK Q9UM73 25 15.2 < 0.001

Epidermal

growth factor

receptor

EGFR P00533 18 8.5 < 0.005

ROS proto-

oncogene 1
ROS1 P08922 15 10.1 < 0.001

Insulin-like

growth factor

1 receptor

IGF1R P08069 12 4.3 < 0.01
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Table 2: Novel Potential Brigatinib Off-Targets

Protein Gene UniProt ID
Peptide
Count

Fold
Change
(Vehicle/Co
mpeted)

p-value

Tyrosine-

protein

kinase ABL1

ABL1 P00519 10 5.7 < 0.01

FLT3 FLT3 P36888 8 3.9 < 0.05

Mitogen-

activated

protein

kinase 1

MAPK1 P28482 11 2.5 < 0.05
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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